molecular formula C28H21NO3Si B14205942 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione CAS No. 819804-55-2

1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B14205942
CAS No.: 819804-55-2
M. Wt: 447.6 g/mol
InChI Key: HBSQUXFKTUAXFU-UHFFFAOYSA-N
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Description

1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and materials science due to their unique chemical properties. This particular compound features a triphenylsilyl group attached to the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

The synthesis of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an amine in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The triphenylsilyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrrole ring can participate in electron transfer reactions, influencing the compound’s reactivity and activity .

Comparison with Similar Compounds

Similar compounds to 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione include:

The uniqueness of this compound lies in its combination of the triphenylsilyl group and the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

819804-55-2

Molecular Formula

C28H21NO3Si

Molecular Weight

447.6 g/mol

IUPAC Name

1-(4-triphenylsilyloxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C28H21NO3Si/c30-27-20-21-28(31)29(27)22-16-18-23(19-17-22)32-33(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H

InChI Key

HBSQUXFKTUAXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)N5C(=O)C=CC5=O

Origin of Product

United States

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